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molecular formula C11H13NO B8637278 5-(4-Aminophenyl)pent-4-yn-1-ol

5-(4-Aminophenyl)pent-4-yn-1-ol

Cat. No. B8637278
M. Wt: 175.23 g/mol
InChI Key: KLHYXDILZINNLZ-UHFFFAOYSA-N
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Patent
US08394829B2

Procedure details

4-Iodoaniline (10 g, 45 mmol), palladium on carbon (2.86 g, 1.35 mmol, 5% w/w), PPh3 (1.4 g, 5.4 mmol), CuI (513 mg, 2.7 mmol), and K2CO3 (15 g, 5.4 mmol) were added to DME (50 mL) and H2O (50 mL). The mixture is degassed while stirring by bubbling nitrogen vigorously into the solution. Pent-4-yn-1-ol (10.5 mL, 114 mmol) was added by syringe. The mixture was heated at 85° C. After cooling, water (100 mL) and EtOAc (200 mL) were added. The mixture was extracted with EtOAc. The organic layer and the water layer were independently neutralized with 1N HCl. The aqueous layer was extracted with EtOAc and the combined organic layers dried over MgSO4. The material was concentrated by rotary evaporation and the oil was purified by chromatography (gradient 10-100% EtOAc/Hex) to give the title compound as a dark oil (6 g, 76%). 1H NMR (400 MHz, CDCl3) δ 7.19 (dd, 2H, J=8.9, 1.5 Hz), 6.58 (dd, 2H, J=8.9, 1.5 Hz), 3.85 (t, 2H, J=8.0 Hz), 3.75 (brs, 2H), 2.55 (t, 2H, J=8.0 Hz), 1.86 (m, 2H); ES/MS calcd. for C11H14NO+ 176.1. Found m/z=176.1 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
513 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[K+].[K+].[CH2:34]([OH:39])[CH2:35][CH2:36][C:37]#[CH:38]>[Pd].[Cu]I.CCOC(C)=O.O.COCCOC>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:38]#[C:37][CH2:36][CH2:35][CH2:34][OH:39])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.86 g
Type
catalyst
Smiles
[Pd]
Name
CuI
Quantity
513 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(CCC#C)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen vigorously into the solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The material was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the oil was purified by chromatography (gradient 10-100% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C#CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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